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Lead monosulfide (galena)

Infrared photodetectors Detectivity D* Lead salt photoconductors

Lead monosulfide (PbS; CAS 39377-56-5, also registered as 1314-87-0), occurring naturally as the mineral galena, is a binary lead(II) chalcogenide semiconductor crystallizing in the cubic rocksalt (NaCl) structure with space group Fm3̄m. As a IV-VI narrow-bandgap compound (direct bandgap ~0.37 eV at 300 K), it is a foundational material for near-infrared (NIR) photodetectors, mid-temperature thermoelectrics, and quantum dot optoelectronics.

Molecular Formula PbS
Molecular Weight 239 g/mol
CAS No. 39377-56-5
Cat. No. B8057632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead monosulfide (galena)
CAS39377-56-5
Molecular FormulaPbS
Molecular Weight239 g/mol
Structural Identifiers
SMILES[S-2].[Pb+2]
InChIInChI=1S/Pb.S/q+2;-2
InChIKeyFILXVLQXZYXBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lead Monosulfide (Galena) CAS 39377-56-5: Baseline Properties and Comparator Landscape for Scientific Procurement


Lead monosulfide (PbS; CAS 39377-56-5, also registered as 1314-87-0), occurring naturally as the mineral galena, is a binary lead(II) chalcogenide semiconductor crystallizing in the cubic rocksalt (NaCl) structure with space group Fm3̄m [1]. As a IV-VI narrow-bandgap compound (direct bandgap ~0.37 eV at 300 K), it is a foundational material for near-infrared (NIR) photodetectors, mid-temperature thermoelectrics, and quantum dot optoelectronics [2]. Within its closest analog family—lead selenide (PbSe) and lead telluride (PbTe)—PbS is structurally isomorphic yet measurably divergent in band gap, carrier transport, thermal conductivity, mechanical hardness, and elemental abundance [3]. The systematic differentiation of PbS from these analogs provides the quantitative basis for application-specific selection across infrared sensing, waste-heat recovery, and thin-film nanotechnology procurement workflows.

Why Generic Substitution of Lead Monosulfide (Galena) with Other Lead Chalcogenides Fails: Key Differentiation Dimensions for Procurement Decision-Making


Generic substitution of PbS with PbSe, PbTe, or other narrow-bandgap compounds is inadvisable because the three lead chalcogenides diverge quantitatively in multiple, application-critical performance parameters. In infrared detection, PbS provides approximately one order of magnitude higher detectivity than PbSe in the 1–3 μm spectral band [1]. In thermoelectrics, PbS exhibits measurably distinct power factor (12 μW cm⁻¹ K⁻²), bipolar thermal conductivity contribution (1.1% at 723 K), and total thermal conductivity compared to PbTe and PbSe [2]. The direct bandgap differs systematically—PbS (0.37 eV), PbSe (0.27 eV), PbTe (0.32 eV)—dictating spectral response cutoffs . Stronger Pb–S bonding yields higher mechanical hardness and Young's modulus for PbS, impacting device fabrication durability . Elemental abundance and attendant cost structures also differ. These non-trivial quantitative disparities mean that selecting a lead chalcogenide without specification-level comparison risks performance degradation, cost inefficiency, or outright device failure.

Product-Specific Quantitative Evidence Guide: Lead Monosulfide (PbS, CAS 39377-56-5) Versus Lead Selenide, Lead Telluride, and Extended InGaAs


IR Photodetector Detectivity: PbS Outperforms PbSe by ~10× in the 1–3 μm Band at Room Temperature

Lead monosulfide (PbS) offers detectivity (D*) that is at least as good as Extended InGaAs and approximately one order of magnitude higher than lead selenide (PbSe) across the 1–3 μm spectral region [1]. In a controlled master's thesis comparing PbS, PbSe, and InAs detectors via signal-to-noise ratio (SNR) measurements, PbSe consistently matched PbS in SNR only at lower modulation frequencies; PbSe surpassed PbS at higher frequencies, indicating a trade-off between sensitivity and bandwidth speed [2]. For procurement decisions where sensitivity in the 1–3 μm NIR band is paramount—such as flame detection, moisture sensing, and protein analysis—PbS is quantitatively superior to PbSe.

Infrared photodetectors Detectivity D* Lead salt photoconductors NIR sensing

Thermoelectric Power Factor at Room Temperature: PbS (12 μW cm⁻¹ K⁻²) Is 25% Lower Than PbTe (16 μW cm⁻¹ K⁻²), with PbSe Intermediate at 14 μW cm⁻¹ K⁻²

A systematic comparative study by Pei and Liu (J. Alloys Compd., 2012) measured the room-temperature thermoelectric power factor of polycrystalline PbS, PbSe, and PbTe under identical synthesis and measurement conditions [1]. PbS exhibited a power factor of 12 μW cm⁻¹ K⁻², which is 14% lower than PbSe (14 μW cm⁻¹ K⁻²) and 25% lower than PbTe (16 μW cm⁻¹ K⁻²). This power factor ranking reflects intrinsic differences in carrier mobility and effective mass, ultimately affecting the achievable dimensionless figure of merit ZT. While PbTe offers superior raw thermoelectric performance, its reliance on scarce tellurium imposes supply-chain and cost constraints .

Thermoelectrics Power factor Lead chalcogenides Figure of merit ZT

Bipolar Thermal Conductivity Contribution at 723 K: PbS (1.1%) Is 3× Lower Than PbSe (3.1%) and 2× Lower Than PbTe (2.2%), Reflecting Wider Band Gap Advantage

The same head-to-head study by Pei and Liu quantified the bipolar thermal conductivity contribution at 723 K [1]. PbS exhibited a bipolar contribution of only 1.1% of total thermal conductivity, compared with 3.1% for PbSe and 2.2% for PbTe. This trend is inversely correlated with the width of the direct band gap: PbS possesses the widest direct band gap (0.37 eV) among the three, which suppresses intrinsic minority carrier excitation (bipolar diffusion) at elevated temperatures . The lower bipolar contribution partially offsets PbS's intrinsically higher lattice thermal conductivity, preserving useful thermoelectric performance in the intermediate 500–800 K range.

Thermal conductivity Bipolar conduction Band gap engineering High-temperature thermoelectrics

Direct Band Gap Differentiation: PbS (0.37 eV) Enables Wider-Gap Operation with Distinct Spectral Cutoff vs. PbSe (0.27 eV) and PbTe (0.32 eV)

The direct band gap of PbS at 300 K is consistently measured at 0.37 eV (corresponding to a spectral cutoff of approximately 3.35 μm), compared with 0.27 eV for PbSe (cutoff ~4.59 μm) and 0.32 eV for PbTe (cutoff ~3.87 μm) . This band gap ordering is anomalous relative to the expected trend for chalcogenides and arises from Pb 6s band coupling effects [1]. The wider band gap of PbS directly sets the long-wavelength detection limit in photoconductive mode and, as established above, correlates with a reduced bipolar thermal conductivity contribution. For narrow-bandgap thin films grown by thermal evaporation, the effective band gap can additionally be tuned by quantum confinement: PbS thin films from synthesized nanocrystals exhibit Eg ≈ 2.85 eV, while films from natural galena show Eg ≈ 2.65 eV [2].

Band gap engineering Optoelectronic materials Spectral cutoff Lead chalcogenides

Elemental Abundance and Procurement Cost: PbS Leverages Earth-Abundant Sulfur, Offering 10–100× Raw Material Cost Advantage over PbTe and PbSe

Sulfur (S) is the 17th most abundant element in the Earth's continental crust (approximately 350 ppm), whereas selenium (Se) and tellurium (Te) are present at only ~0.05 ppm and ~0.001 ppm, respectively [1]. This geological reality translates into a supply-chain cost differential: lead sulfide (99.9% metals basis) was priced at approximately $83.90 per 25 g (Aladdin) versus lead(II) selenide (99.999% metals basis) at approximately $390+ per 25 g (Fisher Scientific), representing a ≥4.6× price premium for PbSe at comparable or higher purity . The cost differential for PbTe is even greater due to tellurium scarcity, which has been explicitly cited as an impediment to broad commercial deployment of PbTe thermoelectrics .

Elemental abundance Cost analysis Supply chain Earth-abundant materials

Synthetic PbS Nanocrystals Enable Higher Purity and Tunable Band Gap vs. Natural Galena for Thin-Film Optoelectronics

A 2024 comparative study directly examined lab-synthesized PbS nanocrystals (Lab-PbS) alongside natural galena ore [1]. The synthesized Lab-PbS achieved >99% purity with nanoscale particle size control via ultrasonic agitation. UV-Vis transmission measurements of thermally evaporated thin films revealed distinct band gap values: Eg ≈ 2.85 eV for Lab-PbS versus Eg ≈ 2.65 eV for galena-derived films, a difference of 0.20 eV (7.5%) attributed to quantum confinement and reduced impurity scattering in the higher-purity synthetic material. Sintering at 700 °C under vacuum yielded relative densities of 98.1% (Lab-PbS) and 99.2% (galena), with the slightly higher densification of galena attributable to the broader particle size distribution of the natural mineral.

Nanocrystal synthesis Galena comparison Thin-film deposition Band gap tuning

Best Research and Industrial Application Scenarios for Lead Monosulfide (Galena, CAS 39377-56-5) Based on Quantitative Differentiation Evidence


NIR Flame Detection and Combustion Control (1–3 μm) Where PbS Sensitivity Exceeds PbSe by ~10×

PbS photoconductive detectors are the industry standard for flame detection in the 1–3 μm spectral band because their detectivity surpasses PbSe by approximately one order of magnitude at room temperature [1]. In combustion monitoring systems—including gas turbine flame-out detection, industrial burner control, and fire safety sensors—PbS detectors enable reliable hydrocarbon flame signature identification with a signal-to-noise ratio advantage of ~10× over PbSe alternatives. Procurement should specify PbS detector elements with ≥99.999% purity to minimize oxygen- and carbon-containing impurity absorption in the 1–3 μm working range, as identified in [1].

Earth-Abundant, Cost-Constrained Thermoelectric Waste-Heat Recovery Modules (500–800 K)

Where tellurium supply-chain risk and material cost dominate procurement decisions, PbS-based thermoelectric modules present a compelling alternative to PbTe . Although PbS exhibits a 25% lower intrinsic power factor (12 vs. 16 μW cm⁻¹ K⁻²), its bipolar thermal conductivity contribution at 723 K is only 1.1% compared to 2.2% for PbTe [2]. This thermal stability, combined with a ≥4.6× raw material cost advantage over PbSe and an even greater advantage over PbTe, positions optimized n-type and p-type PbS (with doping strategies such as aliovalent doping to tune carrier concentration) as the preferred procurement option for mid-temperature industrial waste-heat recovery where capital cost per watt is the primary selection criterion .

Quantum Dot Near-Infrared Photodetectors and Photovoltaics Requiring Controlled Synthetic PbS Band Gap (Eg ≈ 2.85 eV)

For next-generation colloidal quantum dot (CQD) photodetectors and nanocrystal solar cells, synthetic PbS nanocrystals offer a tunable band gap that is 0.20 eV (7.5%) wider than natural galena-derived films [3]. This wider effective gap, resulting from quantum confinement in high-purity (>99%) nanoparticles, provides superior control over the absorption edge and reduces non-radiative recombination from impurity states. Procuring synthetic PbS nanocrystals rather than ground galena powder is essential for achieving reproducible device performance in solution-processed NIR photodetectors and PbS/CdS core-shell quantum dot architectures, where photoluminescence can be enhanced up to ~2.6× versus bare PbS QDs [4].

PbS/CdS Core-Shell Quantum Dots for Enhanced Photoluminescence in Biological Imaging and Optical Amplifiers

PbS/CdS core-shell quantum dots provide a 2.6× enhancement in photoluminescence intensity relative to unpassivated PbS QDs, due to surface passivation of PbS by the wider-bandgap CdS shell [4]. The resultant blue shift and increased radiative recombination efficiency make PbS/CdS core-shell systems measurable superior to bare PbS QDs for applications within the second biological transparency window (1050–1200 nm), including deep-tissue fluorescence imaging and fiber-optic amplifier gain media. Procurement specifications should include core diameter (typically 3–6 nm PbS) and shell thickness, with verification via UV-Vis absorption onset and PL quantum yield [4].

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